molecular formula C20H16O5 B1205234 Licoagroisoflavone

Licoagroisoflavone

Cat. No. B1205234
M. Wt: 336.3 g/mol
InChI Key: CQXOSSCKEFRIBR-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Licoagroisoflavone is a member of isoflavanones. It has a role as a metabolite.

Scientific Research Applications

1. Flavonoids in Glycyrrhiza Pallidiflora

Licoagroisoflavone, a type of isoflavone, was identified in Glycyrrhiza pallidiflora hairy root cultures. This discovery expands the understanding of flavonoids in plants and their potential applications in various fields including pharmacology and botany (Li et al., 2001).

2. Anti-ulcer Effects and Mechanisms

Licoagroisoflavone has been studied for its anti-ulcer activity, particularly in treating gastric ulcers. This research illuminates the therapeutic mechanisms of this compound, which include regulating inflammation mediators and amino acid metabolism (Yang et al., 2017).

3. Interactions with DNA

Studies on natural flavonoids, including licoagroisoflavone, have shown their ability to bind and interact with DNA. This interaction is significant for understanding the therapeutic potential of flavonoids in treating diseases like cancer and cardiovascular disorders (Sengupta et al., 2014).

4. Antimicrobial Activity

Licoagroisoflavone has been identified as part of the flavonoid class with antimicrobial properties. This finding is crucial for developing new anti-infective treatments using natural products (Cushnie & Lamb, 2005).

5. Neuroprotective Effects

Research suggests that flavonoids like licoagroisoflavone may offer neuroprotective effects. This is particularly relevant for conditions like Parkinson's disease, where the neuroprotective role can be critical (Huang et al., 2017).

6. Cancer Treatment Potential

Licoagroisoflavone has been investigated for its potential in cancer treatment, especially in lung cancer. Studies show its ability to inhibit cell proliferation and induce cell cycle arrest (Qiu et al., 2017).

7. Inhibition of Cancer Growth and Metastasis

In gastric cancer research, licoagroisoflavone was found to suppress tumor growth and metastasis. This effect is attributed to blocking specific signaling pathways in cancer cells (Hongxia et al., 2022).

8. Pharmacological Therapy

Licoagroisoflavone's role in pharmacological therapy has been reviewed, highlighting its diverse therapeutic properties, including anti-inflammatory, antioxidant, and antibacterial effects (Li et al., 2022).

9. Antibacterial and Antifungal Activities

Research shows that licoagroisoflavone possesses antibacterial and antifungal activities. This opens up possibilities for its use in treating infectious diseases (Edziri et al., 2012).

properties

Product Name

Licoagroisoflavone

Molecular Formula

C20H16O5

Molecular Weight

336.3 g/mol

IUPAC Name

(2R)-4-hydroxy-6-(4-hydroxyphenyl)-2-prop-1-en-2-yl-2,3-dihydrofuro[3,2-g]chromen-5-one

InChI

InChI=1S/C20H16O5/c1-10(2)15-7-13-16(25-15)8-17-18(19(13)22)20(23)14(9-24-17)11-3-5-12(21)6-4-11/h3-6,8-9,15,21-22H,1,7H2,2H3/t15-/m1/s1

InChI Key

CQXOSSCKEFRIBR-OAHLLOKOSA-N

Isomeric SMILES

CC(=C)[C@H]1CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O

SMILES

CC(=C)C1CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O

Canonical SMILES

CC(=C)C1CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Licoagroisoflavone
Reactant of Route 2
Licoagroisoflavone
Reactant of Route 3
Reactant of Route 3
Licoagroisoflavone
Reactant of Route 4
Licoagroisoflavone
Reactant of Route 5
Licoagroisoflavone
Reactant of Route 6
Licoagroisoflavone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.